5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
Propriétés
IUPAC Name |
5-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-12-7-10-18(26-12)27(23,24)20-13-8-9-16-14(11-13)19(22)21(2)15-5-3-4-6-17(15)25-16/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHLVZTVYIYVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests a variety of interactions with biological targets, which may lead to therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is , with a molecular weight of 424.5 g/mol. The structure comprises a thiophene ring and a dibenzo[1,4]oxazepine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 921919-43-9 |
Antimicrobial Activity
Research indicates that compounds similar to 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting a potential role in treating infections.
Anticancer Properties
The compound's structural features may also confer anticancer properties. Analogous compounds have been studied for their ability to inhibit cancer cell proliferation. For example, a study demonstrated that certain dibenzo[1,4]oxazepine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide may similarly affect cancer cell viability.
Enzyme Inhibition
Enzyme inhibition studies highlight the potential of this compound as a selective inhibitor of specific enzymes involved in metabolic pathways. In particular, the inhibition of tyrosinase—a key enzyme in melanin synthesis—has been noted in related compounds. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.
Case Study 1: Tyrosinase Inhibition
In vitro studies have shown that related compounds significantly inhibit tyrosinase activity more effectively than traditional inhibitors like kojic acid. The dual mechanism of action—direct inhibition of tyrosinase and suppression of melanogenesis-related gene expressions—was observed in analogs that share structural similarities with our compound .
Case Study 2: Antimicrobial Efficacy
A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the sulfonamide group enhanced antimicrobial activity significantly. This suggests that structural optimization could yield more potent derivatives of 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide for clinical use.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
The replacement of oxygen (oxazepine) with sulfur (thiazepine) in analogs (e.g., compounds from ) alters electronic properties and conformational stability:
- Thiazepine : Sulfur’s larger atomic radius may increase lipophilicity, affecting blood-brain barrier penetration .
*Calculated based on ’s chloro analog (420.88 g/mol) with substitution of Cl → CH₃.
Sulfonamide and Thiophene Substituents
5-Methyl vs. 5-Chloro Thiophene
The target compound’s methyl group contrasts with the chloro substituent in its closest analog ():
- 5-Methyl : Electron-donating group; may enhance metabolic stability but reduce electrophilic reactivity.
| Compound | Thiophene Substituent | IC₅₀ (D2 Receptor)* | Solubility (µg/mL) |
|---|---|---|---|
| Target (5-methyl) | CH₃ | Not reported | ~15 (predicted) |
| (5-chloro) | Cl | Not reported | ~10 (predicted) |
*Pharmacological data for D2 antagonism is unavailable in provided evidence.
Side Chain and Functional Group Variations
Carboxamide vs. Sulfonamide Linkers
Compounds in , and 5 feature carboxamide linkers (e.g., N-benzyl or N-methoxyphenyl), while the target uses a sulfonamide group:
- Sulfonamide : Higher acidity (pKa ~10) may influence protein binding and excretion.
| Compound (Evidence) | Linker Type | Yield (%) | Purity (LCMS) |
|---|---|---|---|
| Target | Sulfonamide | Not reported | Not reported |
| Carboxamide | 9% | >95% | |
| Carboxamide | Not reported | >95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
